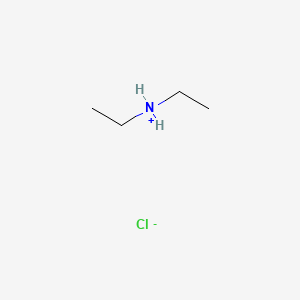

Diethylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDITUCONWLWUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]CC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-89-7 (Parent) | |

| Record name | Diethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660-68-4 | |

| Record name | Diethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of Diethylammonium Chloride

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of Diethylammonium Chloride (DEA-Cl). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the physicochemical characteristics, experimental protocols, and safety considerations associated with this versatile secondary amine salt. By delving into the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a vital resource for leveraging DEA-Cl in laboratory and industrial settings, particularly in the realms of organic synthesis and pharmaceutical sciences.

Introduction to this compound

This compound, with the chemical formula (C₂H₅)₂NH₂Cl, is the hydrochloride salt of the secondary amine, diethylamine.[1] It is classified as a secondary ammonium salt and is a staple reagent in organic chemistry.[2][3] The compound typically presents as a white to off-white crystalline solid that is notable for its hygroscopic nature, readily absorbing moisture from the atmosphere.[4][5] Its stability and high solubility in water and polar organic solvents make it a more convenient and manageable alternative to its volatile and flammable parent amine, diethylamine.[6][7] This guide explores the core scientific principles of DEA-Cl, offering field-proven insights into its synthesis, properties, and applications, with a particular focus on its utility in pharmaceutical development.

Physicochemical Properties

The utility of this compound in various scientific applications is dictated by its distinct physical and chemical properties. These characteristics influence its behavior in solution, its reactivity, and its handling requirements.

Core Physical and Chemical Data

A summary of the essential physicochemical properties of DEA-Cl is presented below. This data is crucial for designing experiments, developing formulations, and establishing safe handling procedures.

| Property | Value | Source(s) |

| CAS Number | 660-68-4 | [1][8] |

| Molecular Formula | C₄H₁₂ClN or (C₂H₅)₂NH₂Cl | [5][6][9] |

| Molecular Weight | 109.60 g/mol | [5][8][10] |

| Appearance | White to off-white crystalline solid or powder.[4][11] | [6][10] |

| Melting Point | 227 - 234 °C | [7][11][12] |

| Boiling Point | 320 - 330 °C | [7][12] |

| Density | ~1.07 g/cm³ at 20.1 °C | [8][13] |

| Solubility | Highly soluble in water (approx. 510 g/L); soluble in ethanol; insoluble in ether.[4][7][8] | [7][8][13] |

| pH | 4.5 - 6.5 (in a 10 g/L aqueous solution at 20 °C).[7][8] | [13] |

| Vapor Pressure | <0.1 hPa at 20 °C.[13] | [7][8] |

| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air.[4][5][6] | [10][14] |

Structural and Spectroscopic Data

The identity and purity of DEA-Cl are unequivocally confirmed through spectroscopic analysis.

-

Infrared (IR) Spectroscopy : The IR spectrum of DEA-Cl is characterized by prominent peaks corresponding to the N-H bonds of the ammonium group and the C-H bonds of the ethyl groups. Data is available in the NIST Chemistry WebBook, providing a reliable reference for identity confirmation.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a clear signature for the ethyl groups, typically showing a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling. The ammonium protons (NH₂⁺) may appear as a broad singlet.[16]

-

¹³C NMR : The carbon NMR spectrum is relatively simple, displaying two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.[17]

-

Synthesis and Purification

The preparation of this compound is a straightforward and efficient acid-base neutralization reaction, which is the cornerstone of its accessibility in research and industry.

Primary Synthesis Protocol: Acid-Base Neutralization

The most common and direct method involves the reaction of diethylamine with hydrochloric acid.[2][4] This exothermic reaction is typically performed in a suitable solvent to manage heat generation and facilitate product isolation.

Expertise & Experience Insight: The choice of solvent is critical. While the reaction can be done in aqueous conditions, using an anhydrous solvent like ethanol or diethyl ether prevents the incorporation of water into the crystalline lattice and often yields a purer product directly upon precipitation.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve diethylamine in a suitable anhydrous solvent (e.g., ethanol) in a flask equipped with a magnetic stirrer and placed in an ice bath to control the temperature.

-

Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred diethylamine solution. The slow addition is crucial to manage the exothermic nature of the reaction.

-

Precipitation: As the acid is added, this compound will precipitate out of the solution as a white solid.

-

Crystallization & Isolation: After the addition is complete, continue stirring for a short period. The resulting solid can then be isolated by vacuum filtration.

-

Purification: The crude product is purified by recrystallization.[18] Dissolving the solid in a minimal amount of hot absolute ethanol and allowing it to cool slowly will yield high-purity crystals.[11] The purified crystals are then collected by filtration and dried under a vacuum to remove residual solvent.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

DEA-Cl is a versatile compound with significant utility in both industrial and laboratory settings, particularly in the synthesis of pharmaceuticals and agrochemicals.[6][19]

Role in Organic Synthesis

-

Intermediate and Precursor: DEA-Cl is a crucial intermediate in the synthesis of more complex molecules.[2] It serves as a precursor for producing various pharmaceutical compounds, including the anti-ulcer drug ranitidine, and agrochemicals like herbicides.[6][11]

-

Acid Scavenger: In reactions that produce hydrochloric acid as a byproduct, DEA-Cl's parent amine, diethylamine, is often used as an acid-binding agent. The resulting DEA-Cl can be easily removed from the reaction mixture due to its salt properties.[18]

-

Catalysis: It can be used as a phase transfer catalyst in certain reactions.[6]

Pharmaceutical Formulation and Drug Development

-

API Synthesis: The diethylamine moiety is a common structural feature in many active pharmaceutical ingredients (APIs).[20] DEA-Cl serves as a stable and easy-to-handle source of the diethylammonium cation for incorporation into drug molecules.[2] For instance, it is listed as an impurity of the chemotherapy agent Melphalan.[21]

-

pH Adjustment and Stabilization: In pharmaceutical formulations, the salt can act as a pH adjuster or stabilizer, ensuring the efficacy and shelf-life of the final drug product.[2]

-

Deep Eutectic Solvents: Recent research has explored its use as a component in deep eutectic solvents, which have potential applications in drug delivery and biomedical fields.

Sources

- 1. This compound for synthesis 660-68-4 [sigmaaldrich.com]

- 2. CAS # 660-68-4, Diethylamine hydrochloride, this compound - chemBlink [chemblink.com]

- 3. Diethylamine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C4H11N.ClH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 660-68-4: this compound | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. This compound for synthesis 660-68-4 [sigmaaldrich.com]

- 9. Diethylamine, hydrochloride [webbook.nist.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Diethylamine hydrochloride | 660-68-4 [chemicalbook.com]

- 12. Diethylamine Hydrochloride | 660-68-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Diethylamine, hydrochloride [webbook.nist.gov]

- 16. Diethylamine hydrochloride(660-68-4) 1H NMR spectrum [chemicalbook.com]

- 17. Diethylamine(109-89-7) 13C NMR spectrum [chemicalbook.com]

- 18. Page loading... [guidechem.com]

- 19. nbinno.com [nbinno.com]

- 20. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. pharmaffiliates.com [pharmaffiliates.com]

Diethylammonium chloride CAS number 660-68-4

An In-Depth Technical Guide to Diethylammonium Chloride (CAS 660-68-4) for Researchers and Drug Development Professionals

Abstract

This compound (DEACl), with the CAS number 660-68-4, is the hydrochloride salt of diethylamine. This organic compound presents as a white, crystalline, and often hygroscopic solid that is highly soluble in water and polar organic solvents.[1][2] Its utility in scientific and industrial applications is extensive and varied. In organic synthesis, it serves as a crucial reagent and building block, notably in the Mannich reaction for forming C-C bonds and as a precursor for active pharmaceutical ingredients (APIs) and agrochemicals.[3][4][5] More recently, alkylammonium halides like DEACl are gaining attention in materials science, particularly as additives in the fabrication of perovskite solar cells to control crystal growth and enhance device stability. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and key applications, offering field-proven insights and detailed protocols for laboratory use.

Chemical Identity and Physicochemical Properties

This compound is formed through the straightforward acid-base reaction between diethylamine and hydrochloric acid.[2][6] Its ionic nature dictates its physical properties, such as a high melting point and solubility in polar media. The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 660-68-4 | [8] |

| Molecular Formula | C₄H₁₂ClN | [8] |

| Molecular Weight | 109.60 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 227-231.8 °C | [4][9] |

| Boiling Point | 320-330 °C | [9] |

| Density | 1.07 g/cm³ at 20.1 °C | [4] |

| Solubility in Water | 510 g/L | [4] |

| Solubility (Other) | Soluble in ethanol and chloroform; insoluble in ether. | [9] |

| pH | 4.5 - 6.5 (10 g/L in H₂O at 20 °C) | [4][9] |

| Vapor Pressure | <0.00001 hPa at 20 °C | [4] |

Molecular Structure and Spectroscopic Characterization

Verifying the identity and purity of this compound is critical for its effective use. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of DEACl in a deuterated solvent like CDCl₃ provides a clear picture of the proton environments. The protonated amine group leads to a characteristic broad signal, while the ethyl groups show a classic triplet-quartet pattern.

Table 2: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Methyl) | ~1.47 | Triplet | 7.3 |

| -CH₂- (Methylene) | ~3.04 | Quartet | 7.3 |

| -NH₂⁺- (Ammonium) | ~9.40 | Singlet (broad) | N/A |

| Data sourced from ChemicalBook for a 90 MHz spectrum in CDCl₃.[10] |

For ¹³C NMR, two distinct signals are expected, corresponding to the methyl and methylene carbons of the two equivalent ethyl groups. Based on typical chemical shift ranges, the methylene carbon, being closer to the electronegative nitrogen atom, will appear further downfield.[11]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Methyl) | 10 - 15 |

| -C H₂- (Methylene) | 40 - 45 |

| Predicted ranges based on standard chemical shift tables for aliphatic amines.[11] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of DEACl provides confirmation of key functional groups. The most prominent features are the stretches associated with the ammonium (N-H⁺) and alkyl (C-H) groups.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Description of Vibration |

| ~3000-2700 | N-H | Strong, broad absorption characteristic of a secondary ammonium salt stretch. |

| ~2980-2850 | C-H | Strong, sharp peaks corresponding to asymmetric and symmetric stretching of the CH₃ and CH₂ groups. |

| ~1600-1500 | N-H | Medium absorption from ammonium bending vibrations. |

| ~1470-1450 | C-H | Medium absorption from CH₂ and CH₃ bending (scissoring and deformation) vibrations. |

| Interpretation based on the spectrum available from the NIST Chemistry WebBook and standard IR correlation charts.[12][13] |

Thermal Stability and Decomposition Analysis

Protocol for Thermogravimetric Analysis (TGA)

A simultaneous TGA/Differential Scanning Calorimetry (DSC) analysis provides the most comprehensive data, identifying both mass loss events and their associated thermal nature (endothermic or exothermic).

-

Instrumentation : A simultaneous thermal analyzer (e.g., TA Instruments SDT Q600) is used.

-

Sample Preparation : Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.

-

Analysis Conditions :

-

Atmosphere : High-purity nitrogen or argon at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program : Equilibrate at 30 °C, then ramp up to 400-500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis : The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The DSC curve will indicate if the decomposition is endothermic or exothermic.[9]

Predicted Decomposition Pathways

The thermal decomposition of this compound likely proceeds via the loss of hydrogen chloride (HCl) gas to yield the parent diethylamine, which is volatile.

Reaction: (C₂H₅)₂NH₂⁺Cl⁻(s) → (C₂H₅)₂NH(g) + HCl(g)

This decomposition is a common pathway for amine hydrochlorides and is expected to be the primary mass loss event observed in TGA.

Synthesis and Purification

The most direct and common synthesis of this compound is the exothermic acid-base neutralization of diethylamine with hydrochloric acid.[2][6] The reaction is typically performed in a suitable solvent to manage the heat generated and facilitate the isolation of the crystalline product.

Laboratory-Scale Synthesis Protocol

This protocol describes a reliable method for synthesizing and purifying high-purity this compound.

-

Reagent Preparation : In a fume hood, prepare a solution of diethylamine (1.0 mol) in 200 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.

-

Acid Addition : Slowly add concentrated hydrochloric acid (~1.0 mol) dropwise to the stirred, cooled diethylamine solution. The addition rate should be controlled to keep the internal temperature below 20 °C. The salt will begin to precipitate during the addition.

-

Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Initial Isolation : Reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting slurry in an ice bath for at least one hour to maximize crystallization.

-

Filtration : Collect the white crystalline solid by vacuum filtration, washing the filter cake with two portions of cold diethyl ether to remove any unreacted starting material and residual solvent.

-

Purification (Recrystallization) : For high-purity material, dissolve the crude product in a minimal amount of hot absolute ethanol. Once fully dissolved, slowly add anhydrous diethyl ether until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Final Drying : Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>90%).

Caption: Workflow for the Synthesis and Purification of this compound.

Key Applications in Research and Development

DEACl is a versatile compound with significant utility in both established organic synthesis and emerging materials science.

Role as a Crystallization Modifier in Perovskite Solar Cells

In the fabrication of high-performance perovskite solar cells (PSCs), achieving a uniform, high-quality crystalline perovskite film is paramount for device efficiency and stability.[14] Alkylammonium halide additives, such as dimethylammonium chloride and methylammonium chloride (MACl), are widely used to control the crystallization process.[8][14] this compound can function similarly.

Causality and Mechanism: The addition of a chloride salt like DEACl to the perovskite precursor solution (typically containing formamidinium iodide and lead iodide in a solvent like DMF/DMSO) influences the crystallization pathway. The chloride ions can coordinate with lead iodide to form intermediate phases.[15] These intermediates can alter the nucleation and growth kinetics of the final perovskite crystal structure. The subsequent annealing step drives off the volatile DEACl, allowing the formation of a more ordered and crystalline perovskite film with larger grain sizes and fewer defects.[15] This improved film morphology facilitates better charge transport and reduces non-radiative recombination, leading to enhanced solar cell performance.[14]

Caption: Mechanism of DEACl as a crystallization modifier in perovskite films.

Utility in C-C Bond Formation: The Mannich Reaction

The Mannich reaction is a powerful three-component condensation used to form β-amino carbonyl compounds, known as Mannich bases.[15] These products are valuable synthetic intermediates for pharmaceuticals and natural products. This compound is an excellent source of the secondary amine required for this reaction.

Causality and Mechanism: The reaction proceeds first by the formation of an electrophilic iminium ion from the reaction of diethylamine (from DEACl) and an aldehyde (commonly formaldehyde).[15][16] Simultaneously, a ketone containing an α-hydrogen tautomerizes to its enol form under the reaction conditions. This nucleophilic enol then attacks the iminium ion, forming a new carbon-carbon bond and yielding the Mannich base product after workup.[16]

This procedure, adapted from Organic Syntheses, describes the preparation of β-diethylaminopropiophenone hydrochloride, demonstrating the utility of DEACl.[17]

-

Reaction Setup : In a 500-mL round-bottom flask with a reflux condenser, combine acetophenone (0.5 mol), this compound (0.65 mol), and paraformaldehyde (0.22 mol).

-

Solvent and Catalyst : Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

-

Reflux : Heat the mixture on a steam bath to reflux for 2 hours. The initially two-layered mixture will become a homogeneous solution.

-

Crystallization : Filter the hot, yellowish solution (if not clear) into a wide-mouthed Erlenmeyer flask. To the warm filtrate, add 400 mL of acetone and cool the mixture in an ice bath to induce crystallization of the hydrochloride salt of the Mannich base.

-

Isolation : Collect the crystalline product by vacuum filtration and wash the filter cake with cold acetone. The product can be further purified by recrystallization from hot ethanol with the addition of acetone.[17]

Caption: General workflow of the Mannich Reaction using DEACl.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.

Table 5: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation (Category 1A/2) | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

| Data compiled from various safety data sheets.[7][18] |

In case of exposure, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[7]

Conclusion

This compound is a foundational chemical with a diverse and expanding range of applications. Its well-understood role in organic synthesis, particularly in the Mannich reaction, makes it an indispensable tool for drug development professionals. Furthermore, its emerging application in materials science as a crystallization-directing agent for perovskite photovoltaics highlights its versatility. By understanding its fundamental properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

-

ChemBK. (2024, April 10). This compound. Retrieved January 8, 2026, from [Link]

- Shen, X., et al. (2023). Chloride-Based Additive Engineering For Efficient and Stable Wide-Bandgap Perovskite Solar Cells.

-

McMeekin, D. P., et al. (2023). Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. Nature Materials, 22(1), 73-83. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Retrieved January 8, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethylamine Hydrochloride: A Key Building Block for Innovation. Retrieved January 8, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved January 8, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

- Kosmatos, O., et al. (2019). Μethylammonium Chloride: A Key Additive for Highly Efficient, Stable, and Up-Scalable Perovskite Solar Cells.

-

Chemister.ru. (n.d.). diethylamine hydrochloride. Retrieved January 8, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved January 8, 2026, from [Link]

-

Loba Chemie. (n.d.). DIETHYLAMINE HYDROCHLORIDE CAS No 660-68-4. Retrieved January 8, 2026, from [Link]

-

Sdfine. (n.d.). DIETHYLAMINE HYDROCHLORIDE (this compound) (FOR SYNTHESIS). Retrieved January 8, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Diethylamine hydrochloride, 99% 660-68-4 India. Retrieved January 8, 2026, from [Link]

-

ChemSrc. (n.d.). diethylamine hydrochloride. Retrieved January 8, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Diethylamine. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 8, 2026, from [Link]

-

ARDL. (n.d.). Thermogravimetric Analysis (TGA). Retrieved January 8, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 8, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound for synthesis 660-68-4 [sigmaaldrich.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. research-hub.nrel.gov [research-hub.nrel.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diethylamine hydrochloride(660-68-4) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Diethylamine, hydrochloride [webbook.nist.gov]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. merckmillipore.com [merckmillipore.com]

Diethylammonium Chloride: A Comprehensive Technical Guide to its Synthesis, Discovery, and Applications

Introduction

Diethylammonium chloride (DEAC), a simple yet pivotal organic salt, holds a significant position in the landscape of chemical synthesis, particularly within the pharmaceutical and agrochemical industries. With the chemical formula (C₂H₅)₂NH₂Cl, it is the hydrochloride salt of the secondary amine, diethylamine.[1][2] This white to off-white crystalline solid is characterized by its high solubility in water and polar organic solvents, a property that underpins its utility in a variety of chemical transformations.[1] While seemingly a basic compound, a deep understanding of its synthesis, historical context, and multifaceted applications is crucial for researchers, scientists, and drug development professionals aiming to leverage its full potential. This guide provides an in-depth exploration of this compound, moving beyond simple protocols to elucidate the scientific principles and practical considerations that govern its effective use.

Historical Perspective: The Dawn of Amine Chemistry

The story of this compound is intrinsically linked to the pioneering work on amines in the 19th century. Diethylamine itself was first synthesized in 1852 by the German chemist August Wilhelm von Hofmann.[3] Hofmann's extensive research laid the groundwork for our understanding of this entire class of organic compounds. The formation of amine salts, like this compound, through the neutralization of amines with acids was a fundamental discovery of this era. This straightforward acid-base reaction provided a method to isolate, purify, and handle often volatile and odorous liquid amines by converting them into stable, crystalline solids.[3]

Physicochemical Properties: A Summary for the Bench Scientist

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 660-68-4 | [4] |

| Molecular Formula | C₄H₁₂ClN | [2][5] |

| Molecular Weight | 109.60 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 231.8 °C | |

| Solubility | Highly soluble in water; soluble in polar organic solvents like ethanol. | [1] |

| pH (10 g/L in H₂O at 20 °C) | 4.5-6.5 | |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1] |

The Synthesis of this compound: From Theory to Practice

The most common and direct method for the synthesis of this compound is the acid-base neutralization reaction between diethylamine and hydrochloric acid.[6] This reaction is highly exothermic and proceeds with a high yield.

Reaction Mechanism

The synthesis is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of diethylamine (a Lewis base) abstracts a proton (H⁺) from hydrochloric acid (a strong acid). This results in the formation of the diethylammonium cation and the chloride anion, which associate to form the ionic salt.

Caption: Acid-base neutralization for DEAC synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of high-purity this compound.

Materials:

-

Diethylamine ((C₂H₅)₂NH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (absolute)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of diethylamine in a suitable solvent such as ethanol or water. The choice of solvent can influence the rate of reaction and the ease of product isolation. Ethanol is often preferred for subsequent recrystallization.[6]

-

Controlled Acid Addition: Cool the flask in an ice bath to manage the exothermic nature of the reaction. Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise from the dropping funnel with continuous stirring. Maintaining a low temperature is crucial to prevent excessive heat generation, which could lead to the volatilization of the volatile diethylamine.

-

Crystallization: After the addition is complete, the this compound will begin to precipitate out of the solution, especially if a less polar co-solvent like diethyl ether is added. The solution can be further cooled in the ice bath to maximize the yield of the crystalline product.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound in a vacuum oven or desiccator to remove any residual solvent.

Purification by Recrystallization

For applications requiring very high purity, such as in pharmaceutical synthesis, recrystallization is a critical final step.

Principle of Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[7][8]

Recrystallization Protocol:

-

Solvent Selection: Ethanol or a mixture of ethanol and diethyl ether are commonly used for the recrystallization of this compound.[9]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals.[8] Subsequently, place the flask in an ice bath to induce further crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Workflow for the synthesis and purification of DEAC.

Characterization of this compound

Confirmation of the identity and purity of the synthesized this compound is achieved through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the ethyl groups and the ammonium protons. The ethyl protons will appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group due to spin-spin coupling. The ammonium protons (NH₂⁺) will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two non-equivalent carbon atoms of the ethyl groups (the methyl and methylene carbons).[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands. A broad and strong band in the region of 3200-2800 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the ethyl groups will be observed around 2950-2850 cm⁻¹.

Applications in Drug Development and Beyond

This compound is a versatile building block in organic synthesis, with its utility stemming from its role as a precursor to diethylamine or as a source of the diethylammonium cation.

Pharmaceutical Synthesis

-

Precursor to Active Pharmaceutical Ingredients (APIs): Diethylamine, which can be readily generated from its hydrochloride salt, is a key intermediate in the synthesis of numerous pharmaceuticals.[10][11] It is used in the production of local anesthetics, antihistamines, and other therapeutic agents.[3][11] The diethylamino group is a common feature in many drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.

-

Synthesis of Local Anesthetics: Many local anesthetics, such as lidocaine and procaine, contain a tertiary amine functional group, often a diethylamino moiety.[12][13] This group is crucial for the drug's mechanism of action, which involves blocking sodium ion channels in nerve membranes.[14] The synthesis of these molecules often involves the reaction of a suitable electrophile with diethylamine.

-

Role in Ranitidine Synthesis: While not a direct precursor, the synthesis of the anti-ulcer drug ranitidine involves intermediates that are structurally related to simple amines and their salts, highlighting the importance of this class of compounds in complex drug synthesis.[1][15]

-

pH Adjustment and Stabilization: In pharmaceutical formulations, this compound can be used as a pH-adjusting agent or a stabilizer for certain drug substances.[3]

Agrochemicals

This compound and its parent amine are used in the synthesis of various agrochemicals, including herbicides and pesticides.[3][10] The introduction of the diethylamino group can modulate the biological activity and selectivity of these compounds.

Other Industrial Applications

-

Corrosion Inhibitors: Diethylamine is used to produce N,N-diethylaminoethanol, a common corrosion inhibitor.[16]

-

Catalysis: It can act as a catalyst or a precursor to catalysts in certain organic reactions.

-

Surfactants and Buffering Agents: Due to its ionic nature, it can be employed as a surfactant or as a buffering agent in various chemical processes.[3]

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[3] It is also hygroscopic and should be stored in a cool, dry place in a tightly sealed container.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while a structurally simple molecule, represents a cornerstone of synthetic organic chemistry. Its straightforward synthesis, stability, and versatility as a chemical intermediate have cemented its importance in both academic research and industrial applications, particularly in the development of life-saving pharmaceuticals. A comprehensive understanding of its synthesis, from the underlying principles to detailed experimental protocols, and an appreciation of its diverse applications empower researchers to effectively utilize this valuable compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Diethylamine Hydrochloride: A Key Building Block for Innovation. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013, May 1). Diethylamine Hydrochloride Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

-

Lipnicka, U., et al. (n.d.). A new method for the synthesis of ranitidine. Retrieved from [Link]

-

Balaji Amines. (n.d.). Diethylamine - Key Chemical in Pharma Industries. Retrieved from [Link]

- Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.

- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diethylamine – Knowledge and References. Retrieved from [Link]

-

PubMed Central. (2019, December 13). Synthesis and biological activities of local anesthetics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO]. Retrieved from [Link]

- Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.

-

New Drug Approvals. (2016, October 15). Ranitidine. Retrieved from [Link]

-

PubMed. (2003). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Retrieved from [Link]

-

YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

- Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.

-

YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Medscape. (2023, September 8). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]

-

Reddit. (2022, November 15). What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. Retrieved from [Link]

-

DermNet. (2018, July). Local anaesthesia. Retrieved from [Link]

Sources

- 1. CAS 660-68-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Diethylamine, hydrochloride [webbook.nist.gov]

- 3. CAS # 660-68-4, Diethylamine hydrochloride, this compound - chemBlink [chemblink.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | C4H11N.ClH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. google.com [google.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 14. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Diethylamine - Wikipedia [en.wikipedia.org]

Diethylammonium chloride chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylammonium Chloride

Abstract

This compound ((C₂H₅)₂NH₂Cl), a simple yet versatile organic salt, serves as a crucial building block in numerous applications, from the synthesis of active pharmaceutical ingredients (APIs) to the formulation of agrochemicals.[1][2] Its utility is fundamentally derived from its distinct chemical structure and the nature of the bonding within its ionic lattice. This guide provides a comprehensive examination of this compound, delving into its intramolecular and intermolecular bonding, three-dimensional structure, and the analytical techniques used for its characterization. We will explore the causality behind its synthesis and purification, providing field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is the hydrochloride salt formed from the acid-base reaction between the secondary amine, diethylamine, and hydrochloric acid.[3] As a white to off-white crystalline solid, it exhibits high solubility in water and other polar solvents, a property that is critical for its role as a reagent and intermediate in various chemical transformations.[4][5] In pharmaceutical development, it is a precursor in the synthesis of compounds like the H₂-receptor antagonist ranitidine.[1] Furthermore, its role extends to material science and analytical chemistry, where it can act as a stabilizer, pH adjuster, or a component in the formulation of deep eutectic solvents. A thorough understanding of its structural and bonding characteristics is paramount for optimizing reaction conditions, predicting its behavior in different chemical environments, and designing novel molecules with desired therapeutic or material properties.

The Architecture of an Ionic Salt: Structure and Bonding

The chemical properties of this compound are a direct consequence of its structure, which is characterized by a combination of strong ionic and covalent bonds, supplemented by significant intermolecular forces.

The Diethylammonium Cation and Chloride Anion

The fundamental structure is that of an ionic salt, composed of a diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, and a chloride anion, Cl⁻. The primary force holding the crystal lattice together is the electrostatic attraction between the positively charged ammonium group of the cation and the negatively charged chloride ion.

Caption: Ionic interaction between the cation and anion.

Intramolecular Covalent Bonding

Within the diethylammonium cation, the atoms are held together by strong covalent bonds. The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms. The geometry around the nitrogen atom is approximately tetrahedral, consistent with sp³ hybridization.

-

N-H and N-C Bonds: These are polar covalent bonds due to the higher electronegativity of nitrogen compared to hydrogen and carbon. This polarity is crucial for the cation's ability to act as a hydrogen bond donor.

-

C-C and C-H Bonds: The bonds within the ethyl groups are predominantly nonpolar (C-C) or slightly polar (C-H).

The precise bond lengths and angles within the crystal are determined by X-ray crystallography. While specific crystallographic data for this compound is deposited in databases like the Cambridge Structural Database (CSD), a study of the closely related N-(2-chloroethyl)-N,N-diethylammonium chloride reveals typical bond lengths: N-C bonds are approximately 1.50 Å, and C-C bonds are around 1.52 Å.[6][7] The bond angles around the sp³ hybridized nitrogen and carbon atoms are expected to be close to the ideal tetrahedral angle of 109.5°.

Intermolecular Forces: The Key to the Crystal Lattice

Beyond the primary ionic attraction, a network of intermolecular forces dictates the packing of ions in the solid state.

-

Hydrogen Bonding: This is the most significant intermolecular force in the this compound crystal. The two acidic protons on the positively charged nitrogen atom (N-H) act as strong hydrogen bond donors. The chloride anion, with its high electron density, serves as an excellent hydrogen bond acceptor. This results in strong N-H···Cl hydrogen bonds, which create a robust, three-dimensional network holding the ions in a stable, ordered lattice.[8] The presence and strength of these hydrogen bonds are critical factors influencing the compound's melting point, solubility, and hygroscopicity.

-

Van der Waals Forces: Weaker London dispersion forces also exist between the ethyl groups of adjacent cations.[9] These forces, arising from temporary fluctuations in electron density, contribute to the overall stability of the crystal lattice, although they are secondary to the ionic and hydrogen bonding interactions.

Caption: N-H···Cl hydrogen bonds in the crystal lattice.

Physicochemical Properties

A compound's utility is defined by its physical and chemical properties. The data below has been consolidated from various authoritative sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClN | [4][10] |

| Molecular Weight | 109.60 g/mol | [4] |

| Appearance | White to off-white crystalline powder or chunks | [1][2] |

| Melting Point | 228.5 - 231.8 °C | [5][11] |

| Boiling Point | ~330 °C (decomposes) | [11] |

| Solubility in Water | 510 g/L (20 °C) | |

| Density | 1.07 g/cm³ (20.1 °C) | |

| pH | 4.5 - 6.5 (10 g/L in H₂O at 20 °C) | |

| Hygroscopicity | Hygroscopic | [3] |

Synthesis and Characterization: A Validated Workflow

The synthesis and subsequent characterization of this compound provide a practical example of a self-validating experimental system. The identity and purity of the synthesized product are confirmed through rigorous analytical methods.

Caption: A self-validating experimental workflow.

Experimental Protocol: Synthesis and Purification

The synthesis relies on a simple, high-yield acid-base neutralization. The choice of this method is driven by its efficiency and the ease of isolating the resulting salt.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.

-

Addition of Amine: Add diethylamine (1.0 mole) to a suitable solvent such as diethyl ether or ethanol (100 mL).

-

Acidification: While stirring vigorously, slowly add a stoichiometric equivalent of concentrated hydrochloric acid (1.0 mole) dropwise using an addition funnel. This reaction is exothermic, and maintaining a low temperature is crucial to prevent excessive fuming and potential side reactions.

-

Precipitation: As the acid is added, a white precipitate of this compound will form. Continue stirring in the ice bath for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Purification by Recrystallization: This step is critical for removing any impurities trapped within the crystal lattice.[12][13]

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., absolute ethanol) until the solid just dissolves.[14]

-

Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice bath to maximize crystallization.[14]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Analytical Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands. The sample is typically prepared as a KBr pellet.[15]

| Wavenumber (cm⁻¹) | Vibration Type | Bond | Significance |

| ~3000 - 3200 | Stretching (broad) | N-H | The broadness indicates significant hydrogen bonding of the ammonium protons.[15] |

| ~2850 - 2980 | Stretching | C-H | Corresponds to the symmetric and asymmetric stretches of the CH₂ and CH₃ groups in the ethyl chains.[16] |

| ~1470 | Bending (Scissoring) | CH₂ | Characteristic bending vibration of the methylene groups. |

| ~1380 | Bending (Symmetric) | CH₃ | "Umbrella" mode of the terminal methyl groups. |

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the diethylammonium cation. The sample is typically dissolved in a deuterated solvent like D₂O or DMSO-d₆.

¹H NMR Spectroscopy: The ¹H NMR spectrum is relatively simple and highly characteristic. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent positively charged nitrogen atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2 | Triplet | 6H | -CH₃ | Protons of the methyl group are split into a triplet by the two adjacent protons of the methylene group. |

| ~3.0 | Quartet | 4H | -CH₂- | Protons of the methylene group are split into a quartet by the three adjacent protons of the methyl group. |

| Broad Signal | Singlet | 2H | -NH₂⁺- | The acidic protons on the nitrogen often appear as a broad singlet due to rapid exchange with trace water. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two distinct signals corresponding to the two non-equivalent carbon atoms in the ethyl groups.[17][18]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~11 | -CH₃ | The terminal methyl carbon is in a more upfield (lower ppm) environment. |

| ~41 | -CH₂- | The methylene carbon is deshielded by the adjacent nitrogen atom. |

Conclusion and Outlook

This compound, while structurally simple, presents a rich interplay of ionic, covalent, and intermolecular forces. The electrostatic attraction between the diethylammonium cation and the chloride anion, reinforced by a strong network of N-H···Cl hydrogen bonds, defines its solid-state architecture and key physicochemical properties. Its synthesis is a robust acid-base reaction, and its identity and purity can be unequivocally confirmed through standard analytical techniques like FTIR and NMR spectroscopy.

For drug development professionals and researchers, a firm grasp of these fundamental principles is not merely academic. It informs solvent selection, predicts reactivity, aids in the interpretation of analytical data, and is crucial for the rational design of more complex molecules where the diethylammonium moiety might be a key pharmacophore or structural component. Future research, likely leveraging computational chemistry, will continue to refine our understanding of the subtle energetic balances within the crystal lattice and in solution, further empowering the rational design of next-generation pharmaceuticals and materials.[19][20]

References

-

The Infrared Absorption and Reflection Spectra of the Ammonium Halides. (n.d.). The Royal Society. Retrieved January 7, 2026, from [Link]

-

Trivedi, M. K., et al. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride: An Impact of Biofield Treatment. Walsh Medical Media. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved January 7, 2026, from [Link]

-

Muller, K., Hosten, E. C., & Betz, R. (2021). The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium chloride, C6H15Cl2N. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 231-233. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of gases evolved from (a) CH3NH3Cl and (b) CH3NH3I. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 7, 2026, from [Link]

-

Let's Learn Something. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved January 7, 2026, from [Link]

-

VanVeller, B., et al. (2021). Computational and experimental investigation of the effect of cation structure on the solubility of anionic flow battery active-materials. National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Medycki, W., Piślewski, N., & Jakubas, R. (1993). Molecular dynamics of the methylammonium cation in [CH3NH3]5Bi2Cl11. Solid State Nuclear Magnetic Resonance, 2(4), 197-200. Retrieved January 7, 2026, from [Link]

-

Ghaedi, M., et al. (2020). DFT and COSMO-RS studies on dicationic ionic liquids (DILs) as potential candidates for CO2 capture: the effects of alkyl side chain length and symmetry in cations. National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). Diethylamine 109-89-7. Retrieved January 7, 2026, from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved January 7, 2026, from [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved January 7, 2026, from [Link]

-

Chemistry Lab Videos. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2021). Computational and Experimental Investigation of the Effect of Cation Structure on the Solubility of Anionic Flow Battery Active-Materials. Retrieved January 7, 2026, from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). Diethylamine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). CID 13030078. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Triethylamine. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 7, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 7, 2026, from [Link]

-

CHIMIA. (2003). Density Functional Study of a Helical Organic Cation. Retrieved January 7, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Diethylamine hydrochloride, 99% 660-68-4 India. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Diethylamine, hydrochloride. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

- 1. Ammonium chloride [webbook.nist.gov]

- 2. Diethylamine hydrochloride, 99% 660-68-4 India [ottokemi.com]

- 3. CAS 660-68-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C4H11N.ClH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Molecular dynamics of the methylammonium cation in [CH3NH3]5Bi2Cl11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Diethylamine, hydrochloride [webbook.nist.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. m.youtube.com [m.youtube.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. Computational and experimental investigation of the effect of cation structure on the solubility of anionic flow battery active-materials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DFT and COSMO-RS studies on dicationic ionic liquids (DILs) as potential candidates for CO2 capture: the effects of alkyl side chain length and symmetry in cations - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of diethylammonium chloride (melting point, boiling point, solubility)

This in-depth technical guide provides a comprehensive overview of the core physical properties of diethylammonium chloride (DEA-Cl), a compound of significant interest in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only precise data but also the underlying scientific principles and detailed experimental methodologies for their determination.

Introduction to this compound

This compound, with the chemical formula (C₂H₅)₂NH₂Cl, is a quaternary ammonium salt. It presents as a white to off-white crystalline solid and is known for its hygroscopic nature.[1][2] Its utility spans various applications, including as a precursor in the synthesis of pharmaceuticals and as a component in the formulation of ionic liquids.[3] A thorough understanding of its physical properties is paramount for its effective application, process optimization, and ensuring safety and stability in formulations.

Core Physical Properties

The key physical characteristics of this compound are summarized in the table below, followed by detailed discussions and experimental protocols.

| Physical Property | Value | Source(s) |

| Melting Point | 220 - 231.8 °C | [4][5][6][7][8][9] |

| Boiling Point | ~320 - 330 °C (with decomposition) | [4][6][7][8] |

| Solubility in Water | ~510 g/L at 20 °C; 232 g/100g at 25°C | [5][6][9] |

| Solubility in Organic Solvents | Soluble in ethanol and chloroform; Insoluble in diethyl ether | [4][6] |

Melting Point: A Critical Parameter for Thermal Stability

The melting point of a compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For this compound, the reported melting point generally falls within the range of 220 to 231.8 °C.[4][5][6][7][8][9] This relatively high melting point is indicative of the strong ionic interactions within its crystal structure.

Causality Behind Experimental Choices in Melting Point Determination

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of crystalline solids like this compound.[10][11] Unlike the capillary method, which relies on visual observation, DSC provides a quantitative measure of the heat flow into the sample as a function of temperature. This allows for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion, which is the energy required to break the crystal lattice.[2] The choice of a controlled heating rate in DSC is crucial; a slower rate generally provides better resolution of the melting transition, while a faster rate can be used for rapid screening.

Self-Validating Experimental Protocol: Melting Point Determination by DSC

The following protocol for determining the melting point of this compound using a Differential Scanning Calorimeter is designed to be self-validating through the use of a certified reference material for calibration.

Materials:

-

This compound (analytical grade)

-

Indium standard for calibration (or other suitable reference material)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Differential Scanning Calorimeter (DSC) instrument

-

High-purity nitrogen gas for purging

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard according to the manufacturer's instructions. This ensures the accuracy of the measurements.[12]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[1]

-

Pan Sealing: Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation or decomposition.[1]

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

DSC Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).[11]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak.[2] The area under the peak corresponds to the enthalpy of fusion.

Visualization of the DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point and Thermal Decomposition

The boiling point of this compound is reported in some sources to be in the range of 320-330 °C.[4][6][7][8] However, it is crucial to note that significant thermal decomposition is expected at these temperatures. The National Institute of Standards and Technology (NIST) WebBook indicates an enthalpy of vaporization, which suggests that the compound can enter the gas phase, but also notes the potential for decomposition.[13][14][15] Therefore, the reported boiling point should be considered the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, but this is likely accompanied by decomposition into diethylamine and hydrogen chloride.

For practical applications, it is more relevant to consider the thermal stability and decomposition temperature of this compound. Thermogravimetric Analysis (TGA) would be the appropriate technique to determine the onset of decomposition, where the mass of the sample is monitored as a function of temperature.

Solubility: A Key Factor in Formulation and Application

The solubility of a compound dictates its bioavailability in pharmaceutical formulations and its utility in various solvent systems for chemical reactions. This compound is highly soluble in water and other polar solvents.

Scientific Rationale for Solubility Behavior

The high solubility of this compound in water (~510 g/L at 20 °C) is attributed to its ionic nature.[5][9] The polar water molecules can effectively solvate the diethylammonium cations and chloride anions, overcoming the lattice energy of the solid. Its solubility in polar organic solvents like ethanol is also significant, while it is insoluble in nonpolar solvents such as diethyl ether.[4][6] This "like dissolves like" principle is a fundamental concept in solubility.

A Self-Validating Protocol for Determining Aqueous Solubility

This protocol describes the determination of the aqueous solubility of this compound at a specific temperature using the equilibrium saturation method. The self-validating aspect comes from ensuring that equilibrium has been reached by approaching it from both undersaturation and supersaturation.

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

A suitable analytical technique for quantification (e.g., titration, ion chromatography, or UV-Vis spectroscopy after derivatization).

Procedure:

-

Preparation of Saturated Solution (Approach from Undersaturation):

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Preparation of Supersaturated Solution (Approach from Supersaturation):

-

Prepare a saturated solution at a higher temperature (e.g., 40 °C) as described above.

-

Slowly cool the solution to the desired temperature (25 °C) in the temperature-controlled shaker, allowing excess solute to precipitate.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

-

Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtrate to a suitable concentration for analysis.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.

-

-

Data Interpretation: The solubility is the average concentration obtained from both the undersaturated and supersaturated approaches. The results should agree within an acceptable margin of error, confirming that true equilibrium was achieved.

Visualization of the Solubility Determination Workflow

Sources

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. s4science.at [s4science.at]

- 3. state-board-strapi-upload.blr1.digitaloceanspaces.com [state-board-strapi-upload.blr1.digitaloceanspaces.com]

- 4. chembk.com [chembk.com]

- 5. This compound for synthesis 660-68-4 [sigmaaldrich.com]

- 6. diethylamine hydrochloride [chemister.ru]

- 7. Diethylamine hydrochloride(660-68-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. westlab.com [westlab.com]

- 11. Differential scanning calorimetry [cureffi.org]

- 12. sfu.ca [sfu.ca]

- 13. Diethylamine, hydrochloride [webbook.nist.gov]

- 14. Diethylamine, hydrochloride [webbook.nist.gov]

- 15. Diethylamine, hydrochloride [webbook.nist.gov]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Diethylammonium Chloride

Executive Summary: This in-depth technical guide provides a comprehensive framework for understanding and performing the thermogravimetric analysis (TGA) of diethylammonium chloride (CAS 660-68-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices, the interpretation of thermal data, and the underlying decomposition mechanisms. This compound is a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1][2] Its thermal stability is a critical parameter that dictates storage conditions, reaction safety, and the integrity of manufacturing processes. This guide presents a validated, step-by-step TGA methodology, explains the analysis of the resulting data, and provides the authoritative grounding necessary for robust scientific inquiry.

Section 1: The Analytical Imperative: Why Thermal Stability of this compound Matters

This compound is a secondary ammonium salt that serves as a fundamental building block in organic synthesis.[1] Its utility is prominent in the pharmaceutical industry for the synthesis of various APIs, including antihistamines and local anesthetics, and in the agrochemical sector for producing herbicides and pesticides.[1][2] In these applications, the compound may be subjected to elevated temperatures during reactions, purification, or drying processes.

Understanding the thermal decomposition threshold is therefore not an academic exercise, but a critical safety and quality control parameter. Thermogravimetric Analysis (TGA) provides a direct, quantitative measure of a material's thermal stability and compositional properties by monitoring its mass as a function of temperature in a controlled environment.[3] For this compound, TGA is essential to:

-

Define Maximum Processing Temperatures: Establishing the onset temperature of decomposition prevents unintended degradation during synthesis, which could lead to impurity formation and reduced yield.

-

Ensure Storage Stability: As a hygroscopic solid, understanding its thermal limits is crucial for defining appropriate long-term storage conditions.[4]

-

Inform Hazard Analysis: The thermal decomposition of ammonium salts can release corrosive and toxic gases, such as hydrogen chloride and nitrogen oxides.[5] TGA data is a cornerstone of process safety assessments.

-

Quality Control: TGA can be used as a quality control tool to verify the purity and consistency of different batches of the material.

Section 2: Foundational Principles of Thermogravimetric Analysis

TGA measures weight change as a function of temperature. A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative profile of the material's thermal stability. The selection of experimental parameters is critical and must be guided by the analytical objective.

-

Heating Rate (°C/min): This parameter significantly influences the observed decomposition temperature. A common rate for kinetic studies and routine analysis is 10 °C/min.[6][7]

-